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molecular formula C13H11N3 B1358681 3-Phenyl-1H-indazol-5-amine CAS No. 395099-05-5

3-Phenyl-1H-indazol-5-amine

Cat. No. B1358681
M. Wt: 209.25 g/mol
InChI Key: MOBJHQPTGMYKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06858638B2

Procedure details

5-Amino-3-phenyl-1H-indazole can be obtained as described in Example 4 from 5 g of 5-nitro-3-phenyl-1H-indazole, 75 ml of ethanol, 77.5 g of ferrous sulfate, 65 ml of water and 50 ml of 32% aqueous ammonia. 2.1 g of 5-amino-3-phenyl-1H-indazole are thus obtained in the form of a white powder melting at 62° C.
[Compound]
Name
powder
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ferrous sulfate
Quantity
77.5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Quantity
65 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][N:8]=[C:7]2[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)([O-])=O.C(O)C.N>O>[NH2:1][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][N:8]=[C:7]2[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
powder
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(=NNC2=CC1)C1=CC=CC=C1
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
ferrous sulfate
Quantity
77.5 g
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
N
Step Six
Name
Quantity
65 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C(=NNC2=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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